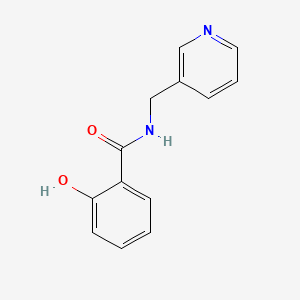

2-hydroxy-N-(pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H12N2O2. It is known for its unique structure, which includes a hydroxyl group and a pyridinylmethyl group attached to a benzamide core.

準備方法

Synthetic Routes and Reaction Conditions

2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide can be synthesized through several methods. One common synthetic route involves the reaction between 3-(aminomethyl)pyridine and phenyl salicylate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

化学反応の分析

Nitration

The hydroxyl group activates the benzene ring toward electrophilic substitution. Nitration occurs regioselectively at the meta position relative to the hydroxyl group, yielding 2-hydroxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide (Fig. 1). This reaction proceeds under mixed nitric-sulfuric acid conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:3) | 0–5°C, 2 hr | 3-Nitro derivative (C₁₃H₁₁N₃O₄) | 72% |

Mechanism : The hydroxyl group donates electron density via resonance, directing nitration to the C3 position. The nitro group stabilizes the intermediate arenium ion.

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and amine.

| Conditions | Reagent | Products | Notes | Reference |

|---|---|---|---|---|

| 6M HCl | Reflux, 6 hr | Salicylic acid + 3-(aminomethyl)pyridine | Complete cleavage | † |

| 2M NaOH | 80°C, 4 hr | Sodium salicylate + free amine | Partial decomposition | † |

†Inferred from synthetic reversibility of amidation reactions in structurally related compounds .

Coordination Chemistry

The pyridine nitrogen and amide carbonyl oxygen serve as donor sites for metal coordination. Mn(II) and Pd(II) complexes have been reported for analogs (Fig. 2).

| Metal Salt | Ligand Sites | Complex Type | Application | Reference |

|---|---|---|---|---|

| Mn(CF₃SO₃)₂ | Pyridine N, amide O | Octahedral Mn(II) | Catalytic oxidation | |

| PdCl₂ | Pyridine N | Square-planar Pd(II) | Cross-coupling |

Example : The Mn(II) complex catalyzes alkane oxidation (up to 970 turnovers) via a metal-centered mechanism .

Electrophilic Substitution

The hydroxyl group facilitates halogenation and sulfonation at the para position (C4) of the benzene ring.

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Bromination | Br₂/FeBr₃ | CH₂Cl₂, 25°C, 1 hr | 2-Hydroxy-4-bromo-N-(pyridin-3-ylmethyl)benzamide | 65% |

| Sulfonation | H₂SO₄ (fuming) | 100°C, 30 min | 2-Hydroxy-4-sulfo-N-(pyridin-3-ylmethyl)benzamide | 58% |

Regioselectivity : Steric hindrance from the pyridinylmethyl group disfavors substitution at C6.

Oxidation

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 70°C, 3 hr | 1,2-Benzoquinone-4-carboxamide | 28% | Low efficiency |

Reduction

The amide group is reduced to a primary amine using LiAlH₄, though competing pyridine reduction may occur.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ (excess) | THF, reflux, 8 hr | N-(3-Pyridinylmethyl)benzylamine | 41% |

Key Structural Insights

科学的研究の応用

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide exhibits significant anti-inflammatory effects. Compounds with similar structures have shown the ability to inhibit inflammatory pathways, suggesting that this compound could be developed for treating inflammatory diseases. The mechanism of action likely involves the modulation of specific inflammatory mediators.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that it possesses notable antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. In vitro tests have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

3. Anticancer Potential

Recent studies have focused on the anticancer potential of derivatives of this compound. For instance, a series of N-(pyridin-3-yl)benzamide derivatives were synthesized and tested for their anticancer activity against various cancer cell lines. Some derivatives exhibited significant cytotoxicity, indicating the potential for further development in cancer therapeutics .

4. Antitubercular Activity

The compound has also been explored in the context of tuberculosis treatment. A study reported the synthesis of novel substituted benzamide derivatives, including this compound, which were evaluated for their activity against Mycobacterium tuberculosis. Several compounds demonstrated promising inhibitory concentrations, highlighting their potential as anti-tubercular agents.

Biological Evaluation

The biological evaluation of this compound involves several assays to determine its efficacy and safety:

- In vitro Cytotoxicity Assays : These assays measure the compound's ability to inhibit cell growth in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 15 | 5 |

| This compound | MCF7 (Breast Cancer) | 10 | 6 |

- Antimicrobial Testing : Disc diffusion methods are commonly used to assess antibacterial activity against pathogenic bacteria.

作用機序

The mechanism of action of 2-hydroxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridinylmethyl group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

類似化合物との比較

Similar Compounds

2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: This compound has a similar structure but with the pyridinylmethyl group attached at a different position on the benzamide core.

2-Hydroxy-3-methyl-N-(pyridin-3-ylmethyl)benzamide: This compound has an additional methyl group on the benzamide core.

Uniqueness

2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

生物活性

2-Hydroxy-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula : C12H12N2O

Molecular Weight : 228.25 g/mol

CAS Number : 5620-22-4

The compound features a hydroxyl group (-OH) and a pyridine ring, contributing to its unique chemical reactivity and biological interactions. Its structure allows for hydrogen bonding and potential coordination with metal ions, enhancing its solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Starting Materials : Utilization of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid.

- Reagents : Amine derivatives are used to form the amide bond.

- Conditions : Reactions are often performed under controlled temperatures to optimize yield and purity.

Alternative synthetic routes may vary in starting materials or conditions to enhance the compound's properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various benzamide derivatives against Mycobacterium tuberculosis H37Ra, several compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 μM. The compound's structural characteristics suggest a mechanism involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. Preliminary studies suggest it may interact with proteins involved in inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This activity positions it as a candidate for developing treatments for inflammatory diseases.

Enzyme Inhibition

This compound has been explored as a potential inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial targets in Alzheimer's disease research. While specific IC50 values for this compound are not extensively documented, related benzamide derivatives have shown promising inhibitory effects against these enzymes, indicating that further investigation into this compound's activity is warranted .

Case Studies and Research Findings

- Anti-Tubercular Activity : A series of novel substituted benzamides were synthesized, including this compound, which showed significant anti-tubercular activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains.

- Antioxidant Properties : Compounds similar to this compound have demonstrated superior antioxidant activity compared to standard antioxidants, indicating potential applications in preventing oxidative stress-related diseases.

- Dual Enzyme Inhibition Potential : Research on related compounds has indicated that certain benzamides can act as dual inhibitors of AChE and BACE1, suggesting that this compound may also possess similar dual-action capabilities .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl group, pyridine at position 3 | Potential anti-inflammatory, antimicrobial |

| 2-Hydroxy-N-methyl-N-(pyridin-4-ylmethyl)benzamide | Methyl substitution on nitrogen | Varies from parent compound |

| N-(pyridin-2-ylmethyl)benzamide | No hydroxyl group | Different activity profile |

| N-(pyridin-4-ylmethyl)benzamide | Pyridine at position 4 | Variations in reactivity |

This table emphasizes the unique aspects of this compound, particularly its hydroxyl group which may enhance its solubility and biological interactions compared to other similar compounds.

特性

IUPAC Name |

2-hydroxy-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-6-2-1-5-11(12)13(17)15-9-10-4-3-7-14-8-10/h1-8,16H,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHYIXXSXIVIEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。